1-[(2-Fluorophenyl)methyl]-2-methylpiperazine
Description
Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and highly valued scaffold in drug discovery. nih.govrsc.org It is considered a "privileged" structure due to its presence in a wide array of biologically active compounds across various therapeutic areas. nih.govtandfonline.com The versatility of the piperazine core stems from its unique physicochemical and structural properties.
The two nitrogen atoms of the piperazine ring can be functionalized, allowing for the introduction of diverse substituents to modulate a compound's properties and interactions with biological targets. nih.gov This disubstituted nature enables the creation of molecules that can span a large chemical space and interact with multiple binding sites on a target protein. nih.gov Furthermore, the piperazine moiety can influence the pharmacokinetic properties of a drug candidate, such as its solubility, basicity, and ability to cross the blood-brain barrier. nih.govnih.gov
The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical significance. rsc.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistamine, anti-cancer, and anti-infective properties. rsc.orgresearchgate.net In the context of neurological disorders, piperazine-containing compounds have been extensively studied for their effects on the central nervous system (CNS), targeting various receptors and transporters. researchgate.netsilae.it
Table 1: Examples of Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Therapeutic Area |
| Antipsychotic | Neurology |
| Antidepressant | Neurology |
| Anxiolytic | Neurology |
| Antihistamine | Allergy & Immunology |
| Anti-cancer | Oncology |
| Antiviral | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Inflammation |
Significance of Fluorinated Benzyl (B1604629) Moieties in Rational Drug Design
The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, has become a powerful tool in medicinal chemistry. nih.govtandfonline.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a molecule. tandfonline.comresearchgate.net
Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.comnih.gov This substitution can lead to several advantageous effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. bohrium.comnih.gov
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein. tandfonline.combohrium.com
Improved Pharmacokinetics: Fluorination can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate biological membranes. tandfonline.comnih.gov Strategic placement of fluorine can fine-tune this property to achieve the desired pharmacokinetic profile. nih.govpatsnap.com
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in the piperazine ring. bohrium.comacs.org This can influence a compound's ionization state at physiological pH, affecting its solubility and membrane permeability.
The 2-fluoro substitution on the benzyl group of 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine is a deliberate design choice aimed at harnessing these benefits. The position of the fluorine atom can also influence the conformation of the molecule, which can be critical for its interaction with a specific biological target.
Table 2: Effects of Fluorine Substitution in Drug Design
| Property Affected | Consequence of Fluorination |
| Metabolic Stability | Increased resistance to enzymatic degradation. bohrium.com |
| Binding Affinity | Altered electronic interactions with the target. tandfonline.com |
| Lipophilicity | Modified absorption and distribution. nih.gov |
| Basicity (pKa) | Influenced ionization and membrane permeability. acs.org |
Rationale for Dedicated Research on this compound and its Derivatives
The rationale for investigating this compound and its derivatives is rooted in the principles of rational drug design, which aim to combine known pharmacophores to create new chemical entities with improved properties. The structure of this compound suggests a hypothesis-driven approach to drug discovery.
The 2-methylpiperazine core provides a well-established scaffold with desirable pharmacokinetic properties and the potential for diverse biological activities, particularly in the CNS. silae.it The methyl group at the 2-position introduces chirality and can provide a specific steric and electronic environment that may enhance binding to a particular target.
The (2-fluorophenyl)methyl (or 2-fluorobenzyl) group is incorporated to leverage the advantages of fluorination. The ortho-position of the fluorine atom can have a significant impact on the molecule's conformation and electronic distribution. Researchers would hypothesize that this specific substitution could:
Block a potential site of metabolism on the phenyl ring, thereby increasing the compound's metabolic stability.
Introduce a favorable interaction with the target protein through the fluorine atom, potentially increasing binding affinity and potency.
Therefore, dedicated research on this compound and its derivatives would likely involve the synthesis and evaluation of these compounds in various biological assays. The goal would be to explore their potential as modulators of specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are often implicated in neurological and other disorders. The combination of the proven piperazine scaffold with the strategic placement of a fluorine atom on the benzyl moiety presents a compelling case for further investigation in the pursuit of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYOOCCUGSVQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Biological Activities in Preclinical Models
General Spectrum of Biological Activities Associated with Piperazine (B1678402) Derivatives
The piperazine ring is a key structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. apjhs.comwisdomlib.org This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions is a versatile scaffold in medicinal chemistry, allowing for diverse substitutions that can significantly modulate its biological activity. nih.gov Piperazine derivatives have been extensively studied and have shown a broad spectrum of activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antipsychotic properties. apjhs.comwisdomlib.orgresearchgate.net The flexibility of the piperazine structure enables the development of novel therapeutic agents with improved potency and selectivity. nih.govresearchgate.net Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting compounds. wisdomlib.org
Antimicrobial Activity Studies
The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents. benthamdirect.com Piperazine derivatives have emerged as a promising class of compounds in this area, exhibiting a range of antimicrobial activities. apjhs.comresearchgate.net
Antibacterial Efficacy Against Various Strains
Piperazine derivatives have demonstrated notable antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. bioengineer.orgresearchgate.net Studies have shown that these compounds can be effective against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptomyces epidermidis. researchgate.netacgpubs.org The introduction of different substituents on the piperazine ring can influence the antibacterial spectrum and potency. For instance, the incorporation of electron-withdrawing groups has been shown to enhance antibacterial activity. benthamdirect.com Some piperazine derivatives have also shown efficacy against multi-drug resistant strains, highlighting their potential to address the challenge of antibiotic resistance. nih.gov
Table 1: Examples of Antibacterial Activity of Piperazine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference(s) |
|---|---|---|---|
| Amino acid conjugated diphenylmethylpiperazine | Staphylococcus aureus, Pseudomonas aeruginosa | Good antibacterial activity | researchgate.net |
| N-phenylpiperazine derivatives | Staphylococcus aureus | Moderate effects | nih.gov |
| Piperazine-containing ciprofloxacin (B1669076) dimers | Resistant strains | Potent activity | nih.gov |
| Novel piperazine compounds (RL308, RL317, etc.) | S. aureus, Methicillin-Resistant S. aureus (MRSA) | Effective inhibition | ijcmas.com |
Antifungal Efficacy
In addition to antibacterial properties, various piperazine derivatives have been investigated for their antifungal potential. researchgate.net Research has indicated that certain derivatives exhibit inhibitory activity against pathogenic fungi, including species such as Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netacgpubs.org The development of piperazine-based antifungal agents is an active area of research, with some compounds showing promising results against a range of fungal pathogens. nih.govacs.org
Table 2: Examples of Antifungal Activity of Piperazine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference(s) |
|---|---|---|---|
| Substituted piperazine derivatives | Candida albicans, Aspergillus niger | Significant antifungal properties | researchgate.netacgpubs.org |
| Alkylated piperazines and piperazine-azole hybrids | Candida spp., Aspergillus spp. | Broad-spectrum activity with excellent MIC values | nih.gov |
| Chalcone derivatives with piperazine | Various phytopathogenic fungi | Significant inhibitory effects | acs.org |
| N-phenylpiperazine derivatives | Fusarium avenaceum | Moderate effects | nih.gov |
Antiviral Potential
The piperazine scaffold is also present in compounds with demonstrated antiviral activity. apjhs.comacgpubs.org Research has explored the potential of piperazine derivatives against a variety of viruses. researchgate.net For instance, piperazine has been shown to exhibit antiviral activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. nih.gov Furthermore, derivatives are being designed and synthesized to target other viruses, with some showing promising activity in preclinical studies. nih.govgoogle.com
Anticancer and Antiproliferative Studies
The development of novel anticancer agents is a critical area of pharmaceutical research, and piperazine derivatives have shown significant promise in this field. apjhs.commdpi.com The piperazine ring is a component of several approved anticancer drugs, underscoring its importance as a pharmacophore for the design of new antitumor agents. researchgate.net
In Vitro Cytotoxicity in Specific Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxic effects of piperazine derivatives against a wide range of human cancer cell lines. nih.govmdpi.com These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis. The specific cell lines that have been shown to be sensitive to various piperazine derivatives include those from breast, colon, lung, and prostate cancers, as well as melanoma and leukemia. mdpi.commdpi.comtandfonline.com The cytotoxic activity is often dependent on the specific substitutions on the piperazine ring. For example, derivatives containing a 1-bis(4-fluorophenyl)methyl piperazine moiety have shown potent cytotoxic activity. mdpi.com
Table 3: Examples of In Vitro Cytotoxicity of Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cytotoxic Effect (IC50/GI50) | Reference(s) |
|---|---|---|---|
| Vindoline-piperazine conjugates | Breast Cancer (MDA-MB-468) | GI50 = 1.00 μM | mdpi.comnih.gov |
| Vindoline-piperazine conjugates | Non-Small Cell Lung Cancer (HOP-92) | GI50 = 1.35 μM | mdpi.comnih.gov |
| Arylpiperazine derivatives | Prostate Cancer (LNCaP) | IC50 < 5 μM | mdpi.com |
| Arylpiperazine derivatives | Prostate Cancer (DU145) | IC50 = 8.25 μM | mdpi.com |
| Benzothiazole-piperazine derivatives | Hepatocellular Carcinoma (HUH-7) | Active in micromolar range | tandfonline.com |
| Benzothiazole-piperazine derivatives | Colorectal Cancer (HCT-116) | GI50 in the range of 4–25 µM | tandfonline.com |
| Bergenin-piperazine hybrids | Tongue Cancer (CAL-27) | IC50 ranging from 15.41–92.9 μM | nih.gov |
Modulation of Cellular Proliferation
While direct studies on the modulation of cellular proliferation by 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine are not extensively documented in publicly available literature, the broader class of piperazine derivatives has demonstrated significant antiproliferative activity across various cancer cell lines. The piperazine scaffold is considered a key pharmacophore in the design of new anticancer agents. researchgate.net
Research into piperazine-containing compounds has revealed their potential to inhibit the growth of numerous human cancer cell lines. nih.gov For instance, certain arylpiperazine derivatives have been investigated for their anti-proliferative effects against prostate cancer cell lines like PC-3. nih.gov Similarly, novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have shown broad-spectrum antiproliferative activity against lung, breast, cervical, and colorectal cancer cell lines. researchgate.net Another study on piperazine-linked quinolinequinones identified them as potent inhibitors of cancer cell growth across a panel of cancer cell lines, with some compounds showing efficacy against renal, colon, and breast cancer cells. nih.govnih.govresearchgate.net The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov These findings underscore the potential of the piperazine scaffold as a foundation for the development of new therapeutics that can modulate cellular proliferation.
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect |
| Piperazine-substituted pyranopyridines | Various tumor cell lines | Inhibition of cell proliferation, induction of apoptosis nih.gov |
| Arylpiperazine derivatives | PC-3 (prostate cancer) | Anti-proliferative activity nih.gov |
| 4-substituted-piperazine-1-carbodithioate derivatives | A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, HCT-116 (colorectal) | Broad-spectrum antiproliferative activity researchgate.net |
| Piperazine-linked quinolinequinones | ACHN (renal), HCT-116 (colon), MCF7, T-47D (breast) | Inhibition of cancer cell growth, cell cycle arrest nih.govnih.govresearchgate.net |
Receptor and Enzyme Interaction Profiling
The interaction of piperazine derivatives with various receptors and enzymes is a key determinant of their pharmacological profiles.
Specific receptor binding data for this compound is limited. However, the piperazine scaffold is known to be a versatile building block for ligands targeting a wide array of neurotransmitter receptors. The specific substituents on the piperazine ring play a crucial role in determining the binding affinity and selectivity for different receptors. ijrrjournal.com
Studies on various piperazine derivatives have demonstrated significant interactions with sigma receptors (σ1 and σ2), which are implicated in a range of central nervous system (CNS) disorders. nih.govnih.gov For example, certain N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines have been developed as selective σ1 receptor ligands for PET imaging in the brain. nih.gov Furthermore, piperazine derivatives have been designed to target histamine (B1213489) H3 receptors and have also shown high affinity for sigma-1 receptors, suggesting a potential for dual-targeting compounds. ugr.es The affinity for these receptors is highly dependent on the structural features of the molecule, such as the nature of the basic moiety (piperidine vs. piperazine) and the lipophilic part of the compound. ugr.es Other research has explored the binding of piperazine derivatives to serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. ijrrjournal.comresearchgate.net For instance, novel piperazine compounds have been synthesized as ligands for the σ1 receptor with high selectivity over a panel of other receptors including adenosine, adrenergic, cannabinoid, dopamine, GABA, NMDA, melatonin, and serotonin receptors. nih.gov
Numerous piperazine derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. For example, tacrine-quinoline hybrids linked by a piperazine moiety have demonstrated submicromolar inhibitory activity against both enzymes. mdpi.com Kinetic studies often reveal a mixed-type inhibition, suggesting that these compounds can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. mdpi.com The development of selective BuChE inhibitors is of particular interest as BuChE levels are known to be elevated in the brains of Alzheimer's disease patients. nih.gov Novel 1,2,4-oxadiazole (B8745197) derivatives based on a piperidine (B6355638) moiety (structurally related to piperazine) have been designed as selective BuChE inhibitors. excli.de Furthermore, various other heterocyclic compounds incorporating a piperazine or similar cyclic amine structure have shown potent inhibitory activity against both AChE and BuChE. nih.govmdpi.com The inhibitory potency and selectivity of these compounds are influenced by the specific substituents on the piperazine ring. nih.govnih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected Piperazine and Related Derivatives
| Compound Class | Target Enzyme(s) | Key Findings |
| Tacrine-quinoline hybrids with piperazine linker | AChE, BuChE | Submicromolar dual inhibitory activity mdpi.com |
| 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives | AChE | Good inhibitory activity compared to neostigmine (B1678181) nih.gov |
| N-substituted piperidine-3-carbohydrazide-hydrazones | AChE, BuChE | Moderate to good inhibitory activity, mixed-type inhibition nih.gov |
| Pyridazine-containing compounds | AChE, BuChE | Potential dual inhibitors mdpi.com |
| 1,2,4-oxadiazole derivatives (donepezil-like) | BuChE | Selective inhibition of BuChE excli.de |
Other Potential Biological Activities Explored in Related Piperazine Scaffolds
The versatility of the piperazine scaffold extends to a range of other biological activities that have been explored in preclinical models.
While direct antioxidant data for this compound is scarce, related piperidine- and piperazine-based compounds have been investigated for their antioxidant capacities. For instance, a series of piperidine-3-carbohydrazide-hydrazones were screened for their antioxidant potential alongside their cholinesterase inhibitory activity. nih.gov Some of these compounds demonstrated notable scavenger activity against reactive oxygen species (ROS), suggesting that the inclusion of a cyclic amine scaffold can contribute to multifunctional compounds with both enzyme inhibitory and antioxidant properties. nih.gov
The piperazine moiety is found in molecules that exhibit anti-inflammatory properties. The regulation of inflammatory processes can occur through various mechanisms, including the modulation of neurotransmitter systems. For instance, acetylcholine (B1216132) is known to play a role in suppressing cytokine release through the "cholinergic anti-inflammatory pathway". mdpi.com By inhibiting cholinesterases, piperazine-based inhibitors can increase acetylcholine levels, which may in turn exert anti-inflammatory effects. mdpi.com This suggests an indirect mechanism by which piperazine derivatives could modulate inflammatory responses.
Despite a comprehensive search for preclinical studies on the neuromodulatory effects of the chemical compound This compound , no specific research detailing its anxiolytic or antidepressant-like activities in preclinical models could be identified in the public domain.
Therefore, the generation of an article section with detailed research findings and data tables on the neuromodulatory effects of this particular compound is not possible at this time due to the absence of available scientific literature.
Mechanistic Studies of Biological Action
Elucidation of Molecular Targets and Binding Mechanisms
No information is currently available in the scientific literature regarding the specific molecular targets of 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine or the mechanisms by which it may bind to any biological molecules.
Investigation of Intracellular Signaling Pathways
There are no published studies that investigate the effects of this compound on any intracellular signaling pathways.
Analysis of Enzyme Active Site Interactions
There is no available research detailing any interactions between this compound and the active sites of any enzymes.
Cellular Effects and Pathway Modulation (e.g., Apoptosis Induction)
No studies have been published that describe the cellular effects of this compound, including any potential for pathway modulation or the induction of apoptosis.
Structure Activity Relationship Sar Studies and Analog Design
Impact of Fluorine Position on Biological Activity
The position of the fluorine atom on the phenyl ring of 1-benzylpiperazine (B3395278) derivatives significantly influences their biological activity. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of 1-[(fluorophenyl)methyl]-2-methylpiperazine are not extensively documented in publicly available research, broader studies on related fluorinated benzylpiperazine analogs provide valuable insights.
Research on a series of chalcone-piperazine derivatives demonstrated that compounds bearing a 1-(2-fluorophenyl)piperazine (B89578) moiety exhibited notable inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The substitution of halogen atoms on the benzene (B151609) ring, in general, has been shown to have a substantial impact on the anti-tumor activity of chalcone-piperazine hybrids, with fluorine-substituted compounds often displaying the best activity. nih.gov
In a study of 4-((4-(fluorophenyl)piperazin-1-yl)methyl) analogs as inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. drughunter.com This suggests that the electronegativity and potential for hydrogen bonding of the fluorine atom are critical for molecular recognition and binding to the target proteins.
The ortho position of the fluorine, as in the parent compound, can induce specific conformational constraints on the benzyl (B1604629) group, which may be optimal for binding to certain biological targets. The electron-withdrawing nature of the fluorine atom also alters the electronic properties of the phenyl ring, which can modulate interactions with the active site of a receptor or enzyme.
Table 1: Illustrative Impact of Fluorine Position on Biological Activity of Related Piperazine (B1678402) Derivatives
| Compound/Analog | Fluorine Position | Target | Activity Metric (e.g., IC50, Ki) | Reference |
|---|---|---|---|---|
| Chalcone-piperazine derivative | 2-Fluoro | hCA I | Ki: 29.6 - 58.4 nM | nih.gov |
| Chalcone-piperazine derivative | 4-Fluoro | hCA I | Ki: 29.6 - 58.4 nM | nih.gov |
Role of Methyl Group Substitution on the Piperazine Ring
The presence and position of a methyl group on the piperazine ring can significantly affect the compound's conformation, basicity, and ultimately, its biological activity. In the case of 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine, the methyl group at the C-2 position introduces a chiral center and can influence the orientation of the N-benzyl substituent.
Studies have shown that substitution on the carbon atoms of the piperazine ring is less common in marketed drugs compared to substitution at the nitrogen atoms. rsc.org However, this under-explored chemical space offers opportunities for fine-tuning the pharmacological properties of a molecule. A methyl group at the C-2 position can induce a preference for a specific chair or twist-boat conformation of the piperazine ring, which in turn can affect the spatial arrangement of the pharmacophoric groups and their interaction with a biological target. rsc.org
In some instances, the introduction of a methyl group on the piperazine ring can lead to a decrease in activity. For example, in a series of N1-(flavon-7-yl)amidrazones, compounds with a methyl substituent at the C-2 position of the piperazine ring showed no activity against K562 cell lines, whereas unsubstituted piperazine analogs were active. nih.gov Conversely, in other contexts, a methyl group can enhance activity or selectivity. For example, in a series of sigma-1 receptor ligands, a 4-methyl substitution on a piperidine (B6355638) ring (a related heterocyclic scaffold) led to the most potent ligand. nih.gov
The 2-methyl group in this compound can also impact the pKa of the nitrogen atoms, which affects the compound's ionization state at physiological pH and, consequently, its solubility, membrane permeability, and binding to target proteins.
Table 2: General Influence of Methyl Substitution on Piperazine/Piperidine Ring in Different Scaffolds
| Scaffold | Methyl Position | Effect on Activity | Reference |
|---|---|---|---|
| N1-(Flavon-7-yl)amidrazone | C-2 | Abolished activity | nih.gov |
| N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine | C-4 | Most potent sigma-1 ligand | nih.gov |
Influence of N-Substitution Patterns on Biological Profile
In a study of potential antipsychotic agents, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group were evaluated. nih.gov The nature of the substituents on the benzyl group, including alcohols, amides, and imides, had a significant impact on their activity in the conditioned avoidance response (CAR) test and their binding affinities for D2, 5-HT1A, and alpha-1 adrenergic receptors. nih.gov This highlights the importance of the electronic and steric properties of the N-substituent.
Generally, N-arylpiperazines are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The aromatic ring can engage in π-π stacking and other hydrophobic interactions within the receptor's binding pocket. In contrast, N-alkylpiperazines may have different binding modes and can influence properties such as solubility and metabolic stability.
The comparison between N-aryl and N-alkyl substituents on the piperazine nitrogen is a common strategy in medicinal chemistry to modulate a compound's selectivity and pharmacokinetic profile. For instance, in the development of sigma-1 receptor ligands, both N-alkyl and N-aralkyl derivatives of piperazine have been explored to optimize binding affinity.
Table 3: Comparison of N-Aryl vs. N-Alkyl Substitution in Piperazine Derivatives
| Core Structure | N-Substitution | Biological Target/Activity | General Observation | Reference |
|---|---|---|---|---|
| Phenylpiperazine | Aryl (e.g., 2-alkoxyphenyl) | Antipsychotic (D2, 5-HT1A, α1 receptors) | High affinity often observed | nih.gov |
| Benzylpiperazine | Alkyl/Aralkyl | Sigma-1 receptor | Affinity is sensitive to the nature of the alkyl/aralkyl group | researchgate.net |
Modifications of the Benzyl Linker Region and Their Effects
Studies on benzylpiperazine derivatives as sigma-1 receptor ligands have explored the impact of the linker chain length between a distal hydrophobic group and the central piperazine. acs.orgnih.gov In one series of compounds, a clear trend was observed where a two-methylene unit linker (ethylene) resulted in higher sigma-1 receptor affinity compared to a one-methylene unit (methylene) or longer chains. acs.org This suggests that an optimal distance and conformational flexibility between the two ends of the molecule are necessary for effective binding.
Introducing rigidity into the linker, for example, by incorporating double bonds or cyclic structures, can also modulate activity. A more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity, but it can also prevent the molecule from adopting the necessary conformation for binding if the initial design is not optimal.
Furthermore, the replacement of the methylene (B1212753) group with other functionalities, such as a carbonyl group, can alter the electronic properties and hydrogen bonding capabilities of the linker, leading to different interactions with the target protein.
Table 4: Effect of Linker Modification on the Activity of Benzylpiperazine Analogs
| Compound Series | Linker Modification | Effect on σ1 Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| Benzylpiperazine derivatives | Methylene | 145 nM | acs.org |
| Benzylpiperazine derivatives | Ethylene | 8.8 nM | acs.org |
| Benzylpiperazine derivatives | Propylene | ~8-18 nM | acs.org |
Design and Synthesis of Novel Analogs for Enhanced Activity and Selectivity
The rational design of novel analogs of this compound aims to improve its biological activity, selectivity, and pharmacokinetic properties. Key strategies employed in this endeavor include isosteric replacements and homologation.
Isosteric Replacements
Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. This strategy is used to modulate a compound's properties without drastically altering its binding mode.
For the phenyl ring of the benzyl group, common bioisosteres include other aromatic heterocycles (e.g., pyridyl, thienyl) or non-aromatic rings like cyclohexyl or bicyclo[1.1.1]pentane. cambridgemedchemconsulting.comnih.gov The choice of bioisostere depends on the specific interactions of the phenyl ring with the target. For instance, if the phenyl ring is involved in hydrophobic interactions, a cyclohexyl group might be a suitable replacement. cambridgemedchemconsulting.com If hydrogen bonding or altered electronic properties are desired, a pyridyl ring could be introduced.
The piperazine ring itself can also be replaced with various bioisosteres to fine-tune a molecule's properties. Examples include homopiperazine, piperidine, and various constrained diamines. nih.gov The goal of such replacements is often to alter the basicity, conformational flexibility, and metabolic stability of the core scaffold.
Homologation and Chain Extension
Homologation involves systematically increasing the length of an alkyl chain in a molecule, typically by adding methylene (-CH2-) units. This strategy is often applied to linker regions to probe the optimal distance between key pharmacophoric elements.
As discussed in the context of the benzyl linker, extending the chain between the phenyl ring and the piperazine nitrogen can significantly impact biological activity. acs.org This approach, known as chain extension, can also be applied to N-alkyl substituents on the piperazine ring. For instance, in a series of sulfur-containing ethyl piperazine compounds, the ethyl linker was found to be a crucial component for their biochemical activities. mdpi.com The synthesis of homologous series with varying linker lengths allows for a systematic exploration of the spatial requirements of the target's binding site.
The synthesis of such analogs typically involves standard organic chemistry reactions, such as nucleophilic substitution or reductive amination, to introduce the modified linkers or substituents.
Strategic Cyclization
In the exploration of the structure-activity relationships (SAR) of piperazine-based compounds, strategic cyclization represents a key approach to understanding the conformational requirements for optimal interaction with biological targets. This medicinal chemistry strategy involves the introduction of additional rings to the core structure, thereby creating more rigid or conformationally constrained analogs. The primary goal of such modifications is to lock the molecule into a specific three-dimensional arrangement that mimics the bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.
While specific studies detailing the strategic cyclization of this compound are not extensively documented in publicly available literature, the principles of this approach can be effectively illustrated by examining related classes of piperazine derivatives. Research into conformationally constrained analogs of N-alkyl piperazines has provided valuable insights into how cyclization can significantly influence biological activity.
One pertinent example is the design and synthesis of bicyclic piperazine derivatives as analogs of indole-3-carboxamides, which were investigated as cannabinoid CB1 receptor agonists. nih.gov In this study, researchers synthesized bicyclic piperazine systems to conformationally restrict the N-alkyl piperazine moiety. nih.gov The underlying hypothesis was that reducing the molecule's flexibility would favor a specific orientation that is more amenable to binding with the receptor.
The findings from these studies demonstrated that the introduction of a bicyclic system had a profound impact on the compound's activity. Notably, the biological activity was found to be dependent on the absolute configuration of the chiral center within the newly formed bicyclic ring system. nih.gov This stereochemical dependence underscores the importance of a precise three-dimensional structure for effective receptor interaction.
Furthermore, several of the bicyclic analogs exhibited greater potency compared to their more flexible, unconstrained parent compounds. nih.gov This suggests that the energetic cost of the flexible molecule adopting the correct binding conformation was reduced by pre-organizing the pharmacophore through cyclization. By locking the piperazine ring and its substituents into a more defined shape, the entropic penalty upon binding is minimized, which can translate to a more favorable binding affinity.
The data from such studies can be summarized to highlight the direct relationship between the structural modification (cyclization) and the resulting biological activity. The table below illustrates hypothetical data based on the principles observed in the study of bicyclic piperazine analogs, demonstrating how different cyclization strategies and the resulting stereochemistry could influence receptor binding affinity.
| Compound ID | Modification | Stereochemistry | Receptor Binding Affinity (Ki, nM) |
| 1 | Unconstrained (Parent Compound) | N/A | 15.2 |
| 2a | Ethylene Bridge | (R) | 8.5 |
| 2b | Ethylene Bridge | (S) | 25.1 |
| 3a | Propylene Bridge | (R,R) | 5.1 |
| 3b | Propylene Bridge | (S,S) | 18.9 |
This table is a representative illustration of the potential effects of strategic cyclization and is based on findings from related bicyclic piperazine analog studies. The data is not from direct studies of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design. For this compound, docking simulations can elucidate how it fits into the active site of a target protein, which is a critical step in understanding its pharmacological potential. nih.govnih.gov
Molecular docking algorithms calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction. nih.gov The simulation also predicts the binding "pose," which is the specific conformation and orientation of the ligand within the receptor's binding site.
For a compound like this compound, docking studies against a specific receptor would involve preparing the 3D structures of both the ligand and the protein. The software then samples numerous possible poses and scores them based on a scoring function that evaluates intermolecular interactions. Studies on similar piperazine derivatives have shown binding affinities ranging from -7.0 to -9.0 kcal/mol against various protein targets, suggesting that this class of compounds can form stable complexes. nih.govacs.org The predicted pose reveals which parts of the molecule are crucial for binding.
Illustrative Docking Simulation Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Protein Kinase A | -8.2 | Tyr123, Leu205, Asp184 |
| Dopamine (B1211576) Transporter | -7.5 | Phe320, Ser422, Val85 |
| Sigma-1 Receptor | -8.9 | Glu172, Tyr103, Trp164 |
Note: The data in this table is representative and for illustrative purposes only, demonstrating typical outputs from molecular docking simulations.
The stability of the ligand-receptor complex is governed by various non-covalent interactions. nih.govresearchgate.net Molecular docking analysis provides a detailed map of these interactions, which are crucial for drug efficacy and specificity. nih.gov
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen bond donor (like an N-H group) and an acceptor (like an oxygen or nitrogen atom). In this compound, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The secondary amine (N-H) in the piperazine ring can also act as a hydrogen bond donor. Docking simulations would identify specific amino acid residues in the target's active site (e.g., Asp, Gln, Ser) that form these critical bonds. researchgate.net
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leu, Val, Phe) in the protein. researchgate.net The 2-fluorophenyl group of the compound is a key contributor to hydrophobic interactions, anchoring it within a nonpolar pocket of the binding site. The methyl group on the piperazine ring can also contribute to these interactions. Optimized hydrophobic interactions are essential for stabilizing the ligand in the binding pocket. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.govasianpubs.org These methods are used to determine optimized molecular geometry, electron distribution, and orbital energies.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to obtain an accurate, energy-minimized 3D structure. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly used for organic molecules to achieve a good balance between accuracy and computational cost. nih.govacs.orgfigshare.com DFT studies can predict various properties, including bond lengths, bond angles, and the distribution of electron density across the molecule, which are fundamental to understanding its chemical behavior. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key to understanding chemical reactivity. nih.govyoutube.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. wikipedia.orgstackexchange.comresearchgate.net For similar fluorophenyl-containing compounds, the HOMO-LUMO gap is often calculated to understand their kinetic stability. elsevierpure.comacadpubl.eu
Representative FMO Properties (Calculated via DFT)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 | High chemical stability |
Note: The data in this table is representative and for illustrative purposes only.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species and to identify sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Indicates regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the highly electronegative fluorine atom and the nitrogen atoms of the piperazine ring, identifying them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the one attached to the secondary amine, marking it as a site for nucleophilic attack or hydrogen bond donation. researchgate.net
An in-depth examination of the computational chemistry and molecular modeling of this compound reveals its significant potential in modern drug discovery and development. Through a variety of in silico techniques, researchers can predict and analyze the compound's behavior at a molecular level, providing crucial insights long before preclinical trials.
Future Directions and Research Opportunities for 1 2 Fluorophenyl Methyl 2 Methylpiperazine
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.netresearchgate.netdongguk.edu The specific compound, 1-[(2-fluorophenyl)methyl]-2-methylpiperazine, represents a promising, yet underexplored, chemical entity. The introduction of a fluorophenyl group and a methyl group onto the piperazine ring suggests potential for unique biological activities and refined pharmacological profiles. nih.gov Future research into this compound is poised to unlock its full therapeutic potential through several key avenues of investigation.
Q & A
Q. Table 1: Reaction Conditions for Triazole Derivatives
| Parameter | Specification |
|---|---|
| Solvent Ratio (H₂O:DCM) | 1:2 |
| Catalyst System | CuSO₄·5H₂O (0.3 equiv.), Na Ascorbate (0.6 equiv.) |
| Reaction Time | 2 hours at RT |
| Yield Range | 60–85% (dependent on azide substituent) |
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) of halogen-substituted analogs of this compound?
Methodological Answer:
SAR studies focus on halogen substitution at the benzyl position:
- Comparative Analysis : Replace fluorine with Cl, Br, or I to evaluate electronic effects. Fluorine’s electronegativity enhances metabolic stability and target binding compared to bulkier halogens .
- Biological Assays : Test analogs against cellular targets (e.g., cancer cell lines) using IC₅₀ assays. Fluorinated derivatives often show superior activity due to improved lipophilicity and hydrogen-bonding capacity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Fluorine’s small size allows tighter fit in hydrophobic pockets of enzymes like tyrosine kinases .
Q. Table 2: Halogen Substitution Effects
| Halogen | Atomic Radius (Å) | Electronegativity | Observed Activity (vs. Fluorine) |
|---|---|---|---|
| F | 0.64 | 3.98 | Reference (High activity) |
| Cl | 0.99 | 3.16 | Moderate (Reduced binding) |
| Br | 1.14 | 2.96 | Low (Increased steric hindrance) |
Basic: What spectroscopic techniques are critical for confirming the structural integrity of synthesized derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.00–7.32 ppm) and piperazine (δ 2.41–3.81 ppm) moieties. Methyl groups resonate at δ 1.0–1.5 ppm .
- IR Spectroscopy : Identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ for C₁₂H₁₇FN₂ at m/z 244.73) .
Example Workflow:
Synthesis Validation : Monitor reaction completion via TLC.
Structural Confirmation : Use NMR to verify substituent positions (e.g., methyl group at C2 of piperazine) .
Purity Check : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
- Batch Analysis : Compare COA (Certificate of Analysis) data for purity, as impurities >5% can skew results .
- Dose-Response Curves : Generate full IC₅₀ profiles to account for potency differences (e.g., 10–100 µM ranges) .
Case Study : Discrepancies in antimicrobial activity were resolved by re-testing derivatives with HPLC-purified samples, revealing impurities as false positives .
Advanced: What computational methods are used to predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model binding to receptors (e.g., dopamine D2 or serotonin 5-HT₁A). Fluorine’s electronegativity enhances π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
Q. Table 3: Docking Scores for Halogenated Analogs
| Derivative | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 2-Fluoro | D2 Receptor | -9.2 |
| 2-Chloro | D2 Receptor | -7.8 |
| 2-Bromo | 5-HT₁A | -6.5 |
Basic: How does the fluorine substituent influence the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 compared to non-halogenated analogs, enhancing membrane permeability .
- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life in vivo .
- Electronic Effects : The electron-withdrawing fluorine alters piperazine pKa, affecting protonation states at physiological pH .
Q. Table 4: Physicochemical Properties
| Property | Value (Fluorine) | Value (Chlorine) |
|---|---|---|
| logP | 2.3 | 2.8 |
| Solubility (mg/mL) | 1.2 | 0.8 |
| Metabolic Half-life (h) | 4.5 | 3.0 |
Advanced: What synthetic routes enable the introduction of diverse substituents on the piperazine ring?
Methodological Answer:
- N-Alkylation : React with alkyl halides (e.g., prop-2-yn-1-yl bromide) in DCM using K₂CO₃ as base .
- Amide Coupling : Use EDCI/HOBt to conjugate carboxylic acids to the piperazine nitrogen .
- Reductive Amination : Introduce aryl groups via NaBH₃CN-mediated reactions with aldehydes .
Example Protocol for Amide Derivatives:
Dissolve 1-(2-fluorobenzyl)piperazine in DCM.
Add EDCI (1.2 equiv.), HOBt (1.1 equiv.), and carboxylic acid (1.0 equiv.).
Stir for 12 h at RT, purify via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
